molecular formula C8H18Cl2N2O2S B2628650 9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride CAS No. 2361635-36-9

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

Cat. No. B2628650
M. Wt: 277.2
InChI Key: IIKGZNKHBSAAFL-UHFFFAOYSA-N
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Description

The compound “9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride” is a chemical compound with a complex structure . It is also known as "9- (methylamino)-1-oxa-9lambda6-thia-4-azaspiro [5.5]undec-8-ene 9-oxide dihydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H18N2O2S.2ClH/c1-10-14 (12)6-2-9 (3-7-14)8-11-4-5-13-9;;/h6,11H,2-5,7-8H2,1H3, (H,10,12);2*1H" . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The molecular weight of the compound is 304.41 .

Scientific Research Applications

Enhanced Reactivity and Broad Substrate Scope

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride and related compounds have been a subject of interest due to their enhanced reactivity and broad substrate scope. For instance, cyclic anhydrides like 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione formed from dicarboxylic acids, have shown enhanced reactivity in the Castagnoli-Cushman reaction with imines. This reaction has been noted for its versatility and broad applicability in synthetic organic chemistry, making these compounds valuable for their reactivity and substrate compatibility (Rashevskii et al., 2020).

Core in Biological Active Products

Compounds with ring systems like 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.4]decane, and 1-oxa-6-azaspiro[4.4]nonane are found at the core of various natural or synthetic products with significant biological activities. These compounds, due to their potential applications and novel skeletons, represent important targets for chemical synthesis, emphasizing their importance in medicinal chemistry and drug design (Sinibaldi & Canet, 2008).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of derivatives of these compounds. For instance, studies have been conducted on the conversion of ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives, shedding light on the chemical properties and potential applications of these compounds in various fields (Rahman et al., 2013).

Antibacterial Applications

Moreover, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in the synthesis of new derivatives of ciprofloxacin, a widely used antibiotic, indicating the role of these compounds in enhancing antibacterial properties and widening the spectrum of antibacterial activity (Lukin et al., 2022).

Asymmetric Electrocatalysis

Furthermore, these compounds have been utilized in asymmetric electrocatalysis. A graphite felt electrode modified with 1-azaspiro[5.5]undecane N-oxyl exhibited high catalytic activity in the electrochemical lactonization of diols, leading to the formation of optically active lactones. This highlights their potential application in stereoselective synthesis and catalysis (Kashiwagi et al., 2003).

Safety And Hazards

The compound has several safety and hazard warnings associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

9-imino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.2ClH/c9-13(11)5-1-8(2-6-13)7-10-3-4-12-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKGZNKHBSAAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCC12CNCCO2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Imino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride

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